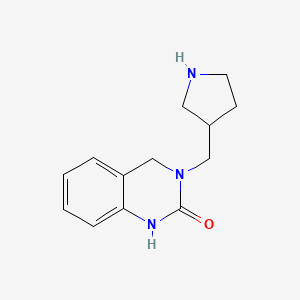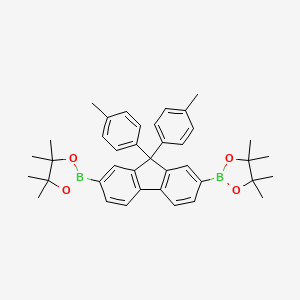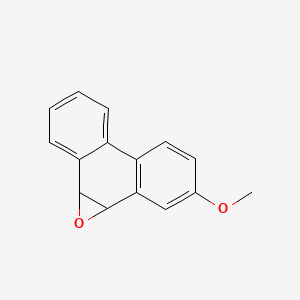
1-Fluoro-4-(2-methylcyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(2-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(2-methylcyclopropyl)benzene typically involves the following steps:
Diazotization and Fluorination: The process begins with the diazotization of aniline derivatives, followed by fluorination using hydrofluoric acid or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and fluorination processes, followed by cyclopropanation using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-(2-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atom, the compound is more reactive towards electrophiles at the ortho and para positions relative to the fluorine.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom also makes the compound susceptible to nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methylcyclopropyl group to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form corresponding hydrocarbons.
Substitution: Halogenating agents can substitute the fluorine atom with other halogens under specific conditions.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Hydrocarbons and alcohols.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(2-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(2-methylcyclopropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .
Comparación Con Compuestos Similares
1-Fluoro-2-methylbenzene: Similar structure but with the methyl group at the ortho position.
1-Fluoro-4-methylbenzene: Similar structure but with the methyl group at the para position.
1-Fluoro-4-(1R,2R)-2-methylcyclopropylbenzene: A stereoisomer with different spatial arrangement of the cyclopropyl group.
Propiedades
Número CAS |
344747-79-1 |
|---|---|
Fórmula molecular |
C10H11F |
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
1-fluoro-4-(2-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3 |
Clave InChI |
ANZUFFHVZZRJEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)









